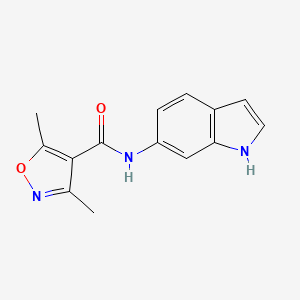

N-(1H-indol-6-yl)-3,5-dimethylisoxazole-4-carboxamide

Description

Structural Taxonomy of Isoxazole-Indole Hybrid Systems

The molecular architecture of this compound comprises three distinct regions:

- Isoxazole Core : A five-membered heterocyclic ring containing oxygen at position 1 and nitrogen at position 2, substituted with methyl groups at positions 3 and 5.

- Indole Moiety : A bicyclic structure featuring a benzene ring fused to a pyrrole ring, with substitution at the 6-position.

- Carboxamide Linker : A carbonyl-amine bridge connecting the isoxazole’s 4-position to the indole’s 6-position.

This hybrid system leverages the planar aromaticity of indole for π-π stacking interactions and the isoxazole’s polarity for enhanced solubility. The carboxamide group introduces hydrogen-bonding capabilities, critical for target engagement.

Table 1: Structural Attributes of Isoxazole-Indole Hybrids

The 3,5-dimethyl substitution on the isoxazole ring enhances metabolic stability by shielding reactive sites from oxidative enzymes, while the 6-position indole substitution directs molecular orientation during protein binding.

Historical Context of Heterocyclic Carboxamide Derivatives in Medicinal Chemistry

Heterocyclic carboxamides have been pivotal in drug development since the mid-20th century. Key milestones include:

- 1950s–1960s : Sulfonamide antibiotics established carboxamides as hydrogen-bond donors for bacterial dihydropteroate synthase inhibition.

- 1980s : Isoxazole derivatives like valdecoxib emerged as COX-2 inhibitors, validating the scaffold’s anti-inflammatory potential.

- 2000s–Present : Indole-carboxamide hybrids gained prominence in kinase inhibition (e.g., midostaurin for leukemia).

The fusion of isoxazole and indole scaffolds represents a logical evolution in this trajectory. Indole’s prevalence in natural products (e.g., tryptophan, serotonin) and isoxazole’s synthetic versatility enable dual-target engagement. For instance, indole-isoxazole carboxamides have demonstrated:

- Anticancer Activity : Disruption of microtubule dynamics via colchicine-binding site interactions.

- Antimicrobial Effects : Inhibition of bacterial DNA gyrase through topoisomerase II interference.

Synthetic Advancements :

Early routes to such hybrids relied on Huisgen cycloadditions, but modern approaches employ copper-catalyzed azide-alkyne click chemistry for regioselective isoxazole formation. For example, ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate intermediates are hydrolyzed to carboxylic acids before amide coupling with diverse amines.

Challenges and Innovations :

- Regioselectivity : Early methods struggled with controlling indole substitution positions. Advances in directing groups (e.g., Boc protection) now enable precise functionalization.

- Solubility Optimization : Introducing methoxy or hydroxyl groups on the indole ring improves aqueous solubility without compromising target affinity.

Properties

Molecular Formula |

C14H13N3O2 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

N-(1H-indol-6-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C14H13N3O2/c1-8-13(9(2)19-17-8)14(18)16-11-4-3-10-5-6-15-12(10)7-11/h3-7,15H,1-2H3,(H,16,18) |

InChI Key |

GHEDTAGLZPMYIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2=CC3=C(C=C2)C=CN3 |

Origin of Product |

United States |

Preparation Methods

Key Reaction Pathways

Critical Notes :

-

Regioselectivity : The 3,5-dimethyl substitution is achieved by using dimethyl-substituted dipolarophiles (e.g., 2-pentene derivatives).

-

Purification : Flash chromatography with DCM/ethyl acetate or recrystallization in hexane/ethyl acetate ensures purity.

Carboxamide Coupling with 1H-indol-6-amine

The carboxylic acid intermediate is activated and coupled to 1H-indol-6-amine using standard peptide coupling protocols.

Optimized Coupling Conditions

Challenges :

-

Indole Position : 1H-indol-6-amine is less common than 3-substituted analogs. Synthesis may require regioselective nitration/reduction or directed metalation.

-

Yield Optimization : Lower yields observed in analogous couplings (e.g., <50% for sterically hindered amines).

Structural Characterization Data

Key analytical techniques validate the compound’s structure:

Spectroscopic Data

Comparative Analysis of Synthetic Routes

| Route | Advantages | Limitations | Application |

|---|---|---|---|

| Microwave-Assisted Isoxazole Synthesis | High regioselectivity, rapid reaction | Requires specialized equipment | Lab-scale synthesis |

| Conventional Coupling (EDC/HOBt) | Scalable, well-established protocols | Moderate yields for bulky amines | Industrial applications |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

Reduction: Reduction reactions can occur at the isoxazole ring, converting it into a more reduced form.

Substitution: The compound can undergo substitution reactions at the indole ring, where different substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Substitution reactions can be carried out using electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Reduced isoxazole derivatives.

Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that N-(1H-indol-6-yl)-3,5-dimethylisoxazole-4-carboxamide exhibits potent anticancer activity against various cancer cell lines. In vitro studies using the sulforhodamine B assay have shown that the compound effectively inhibits the growth of liver (Huh7), breast (MCF7), and colon (HCT116) cancer cells.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Compound | Huh7 (IC50 µM) | MCF7 (IC50 µM) | HCT116 (IC50 µM) |

|---|---|---|---|

| This compound | 8.3 ± 0.8 | 11.4 ± 0.2 | 8.0 ± 1.0 |

| Doxorubicin (DOXO) | 0.22 ± 0.02 | 0.14 ± 0.05 | 0.23 ± 0.02 |

| 5-Fluorouracil (5-FU) | 21.0 ± 0.75 | 14.1 ± 0.26 | 18.4 ± 1.1 |

The mechanism of action involves cell cycle arrest at the G0/G1 phase and a significant reduction in cyclin-dependent kinase 4 levels in Huh7 cells .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent, potentially modulating inflammatory responses through interactions with specific receptors involved in inflammatory signaling pathways.

Antiviral Activity

Emerging studies suggest potential antiviral properties of this compound; however, further research is required to elucidate these mechanisms fully.

Molecular Interaction Studies

Molecular docking studies have been conducted to explore the binding affinities of this compound with various biological targets involved in inflammation and cancer proliferation . These studies are crucial for understanding its mechanism of action and optimizing therapeutic potential.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-3,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The isoxazole ring can enhance the compound’s binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

However, this compound exhibits only partial recruitment of α-arrestin 2 and GRK2, indicating biased agonism toward cAMP signaling over β-arrestin pathways . In contrast, the indole ring in the target compound may engage in hydrogen bonding (via the NH group) or π-π stacking interactions, which could improve receptor selectivity or alter downstream signaling compared to chlorophenyl analogs.

Molecular Weight and Pharmacokinetics :

Functional Comparisons and Signaling Profiles

- TGR5 Agonism : The chlorophenyl analog in stimulates cAMP production but shows minimal interaction with α-arrestin/GRK complexes, suggesting a preference for Gαs-coupled signaling over receptor internalization pathways. This contrasts with full agonists like deoxycholic acid (DCA), which recruit both cAMP and β-arrestin effectors .

- However, the dichlorophenyl and pyrrolidinyl groups in RWJ56110 may confer distinct binding kinetics or off-target effects .

Hypothesized Pharmacological Advantages of the Target Compound

- The indole moiety may offer improved selectivity for indole-binding GPCR subfamilies (e.g., serotonin or trace amine-associated receptors) compared to chlorophenyl or tetrahydronaphthalen derivatives.

- The smaller molecular weight (243.26 g/mol) could enhance bioavailability relative to bulkier analogs, though solubility and metabolic stability require experimental validation.

Biological Activity

N-(1H-indol-6-yl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic compound that exhibits significant biological activities, particularly in the fields of oncology and inflammation. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure consisting of an indole ring fused with a 3,5-dimethylisoxazole moiety and a carboxamide functional group. This combination contributes to its potential biological activities, including anticancer and anti-inflammatory effects. The isoxazole ring allows for electrophilic substitution reactions, while the carboxamide group can engage in nucleophilic attacks or hydrolysis under specific conditions.

Anticancer Properties

Research indicates that this compound possesses potent anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including liver (Huh7), breast (MCF7), and colon (HCT116) cells. The compound was evaluated using the sulforhodamine B (SRB) assay, revealing IC50 values ranging from 0.7 to 35.2 µM, depending on the specific cancer cell line tested .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Compound | Huh7 (IC50 µM) | MCF7 (IC50 µM) | HCT116 (IC50 µM) |

|---|---|---|---|

| This compound | 8.3 ± 0.8 | 11.4 ± 0.2 | 8.0 ± 1.0 |

| Doxorubicin (DOXO) | 0.22 ± 0.02 | 0.14 ± 0.05 | 0.23 ± 0.02 |

| 5-Fluorouracil (5-FU) | 21.0 ± 0.75 | 14.1 ± 0.26 | 18.4 ± 1.1 |

The mechanism of action appears to involve cell cycle arrest at the G0/G1 phase and a significant reduction in cyclin-dependent kinase 4 (CDK4) levels in Huh7 cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Compounds within the indole class are frequently associated with immunomodulatory activities that influence various signaling pathways involved in inflammation. Preliminary studies suggest that this compound may modulate inflammatory responses through interactions with specific receptors.

Antiviral Activity

Emerging evidence indicates potential antiviral properties of this compound; however, further research is necessary to fully elucidate its antiviral mechanisms and efficacy.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. A commonly employed method involves the condensation of 3,5-dimethylisoxazole-4-carboxylic acid with 1H-indole-6-amine in the presence of coupling agents like carbodiimides under mild conditions. Variations in solvents or temperatures can optimize yield and purity.

Molecular Interaction Studies

Molecular docking studies have been conducted to explore the binding affinities of this compound with various biological targets involved in inflammatory responses and cancer proliferation. These studies are crucial for understanding its mechanism of action and optimizing therapeutic potential.

Q & A

Q. How can off-target effects be investigated in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.